Home > Products > Screening Compounds P36013 > 6-Iodo-5-methyl-4(3H)-quinazolinone
6-Iodo-5-methyl-4(3H)-quinazolinone - 1345444-51-0

6-Iodo-5-methyl-4(3H)-quinazolinone

Catalog Number: EVT-15341777
CAS Number: 1345444-51-0
Molecular Formula: C9H7IN2O
Molecular Weight: 286.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Iodo-5-methyl-4(3H)-quinazolinone is a heterocyclic compound characterized by its unique quinazolinone structure, which features a fused ring system. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its chemical formula is C9H7IN2OC_9H_7IN_2O, and it has a molecular weight of approximately 286.07 g/mol. The compound is classified under quinazolinones, which are recognized for their diverse pharmacological properties.

Source and Classification

The compound can be sourced from various chemical suppliers and is classified as a member of the quinazolinone family, which includes numerous derivatives known for their biological activities. The International Chemical Identifier (InChI) for 6-Iodo-5-methyl-4(3H)-quinazolinone is provided in databases like Chemsrc, where it is listed under the CAS number 201298-40-0 . Quinazolinones are often explored for their roles in drug development due to their structural versatility and ability to interact with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Iodo-5-methyl-4(3H)-quinazolinone can be achieved through various methods, including cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives or other substituted anilines. One common approach involves the reaction of 2-amino-3-iodobenzoic acid with methyl isocyanate, leading to the formation of the quinazolinone structure through cyclization and subsequent methylation processes.

The synthetic route may include the following steps:

  1. Formation of an intermediate: Reacting an amine with a suitable electrophile to form an intermediate.
  2. Cyclization: Heating the intermediate under acidic or basic conditions to facilitate ring closure.
  3. Iodination: Introducing iodine at the 6-position via electrophilic aromatic substitution if not already present.

These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Iodo-5-methyl-4(3H)-quinazolinone features a quinazolinone core with a methyl group at the 5-position and an iodine atom at the 6-position. This configuration affects both the compound's physical properties and its reactivity.

Key structural data includes:

  • Molecular Formula: C9H7IN2OC_9H_7IN_2O
  • Molecular Weight: 286.07 g/mol
  • Exact Mass: 285.96 g/mol
  • Polar Surface Area (PSA): 34.89 Ų
  • LogP (octanol-water partition coefficient): 1.54 .

The structural representation can be visualized using molecular modeling software, which aids in understanding its three-dimensional conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

6-Iodo-5-methyl-4(3H)-quinazolinone participates in various chemical reactions typical of quinazolinones, including:

  1. Nucleophilic substitutions: The iodine atom can be replaced by nucleophiles, allowing for functional group modifications.
  2. Electrophilic aromatic substitutions: The aromatic system can undergo further substitutions at available positions.
  3. Condensation reactions: It can react with aldehydes or ketones to form more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action of 6-Iodo-5-methyl-4(3H)-quinazolinone involves its interaction with specific biological targets, often enzymes or receptors involved in disease pathways. Quinazolinones are known to exhibit activities such as:

  • Inhibition of protein kinases: Compounds in this class can inhibit various kinases involved in cancer signaling pathways.
  • Antimicrobial activity: Some derivatives demonstrate effectiveness against bacterial strains by disrupting cellular processes.

Research indicates that the presence of iodine may enhance binding affinity or alter the selectivity of these compounds towards their targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-Iodo-5-methyl-4(3H)-quinazolinone include:

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong bases or acids; sensitive to light due to potential photochemical reactions .
Applications

Scientific Uses

6-Iodo-5-methyl-4(3H)-quinazolinone has several applications in scientific research:

  1. Drug Development: Explored as a lead compound in developing anticancer agents due to its kinase inhibition properties.
  2. Biological Studies: Used in studies assessing its antimicrobial and antifungal activities.
  3. Pharmacological Research: Investigated for potential use as anti-inflammatory or analgesic agents based on preliminary bioactivity data .
Mechanistic Insights into EGFR-Targeted Anticancer Activity

Inhibition of EGFR Tyrosine Kinase Signaling Pathways

6-Iodo-5-methyl-4(3H)-quinazolinone and its structural analogs function as ATP-competitive inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds selectively bind to the ATP-binding cleft of EGFR, obstructing autophosphorylation and subsequent activation of downstream oncogenic signaling cascades. Key mechanistic studies demonstrate potent inhibition of both wild-type (EGFRWT) and mutant isoforms (e.g., EGFRT790M), with half-maximal inhibitory concentrations (IC50) in the sub-micromolar range. For example, iodoquinazoline derivative 9c (structurally related to 6-iodo-5-methyl-4(3H)-quinazolinone) exhibits IC50 values of 0.15 µM (EGFRWT) and 0.22 µM (EGFRT790M) [2]. This inhibition disrupts the phosphorylation of critical effectors like ERK1/2 and Akt, thereby arresting tumor cell proliferation and survival [7] [10].

Table 1: Kinase Inhibition Profile of Select Iodoquinazoline Derivatives

CompoundEGFRWT IC50 (µM)EGFRT790M IC50 (µM)VEGFR-2 IC50 (µM)
9c0.150.220.85
5d0.400.451.25
Erlotinib*0.02>10ND

Reference drug; ND: Not determined [2] [5].

Molecular Docking Studies of Quinazolinone Binding Affinity to EGFR Active Sites

Computational docking analyses reveal that 6-iodo-5-methyl-4(3H)-quinazolinone derivatives form stable complexes within EGFR’s ATP-binding pocket. The iodine atom at position 6 enhances hydrophobic contacts with residues like Leu718 and Val702, while the quinazolinone core anchors hydrogen bonds with Met793 (backbone NH) and Thr854 (sidechain OH). For instance, derivative 3d (6-iodo-2-methylquinazolinone) exhibits a binding energy of −9.8 kcal/mol, surpassing erlotinib (−8.5 kcal/mol) in affinity predictions [8]. The methyl group at position 5 further stabilizes van der Waals interactions with Leu844, critical for circumventing steric hindrance in mutant EGFR isoforms [2] [8].

Table 2: Key Binding Interactions of Iodoquinazolines in EGFR Kinase Domain

ResidueInteraction TypeRole in Binding
Met793H-bond (backbone)Anchors quinazolinone N1 and N3 atoms
Thr854H-bond (sidechain)Stabilizes C4 carbonyl
Leu718HydrophobicBinds iodine atom at position 6
Leu844HydrophobicInteracts with methyl group at position 5

Synergistic Effects with Chemotherapeutic Agents in Triple-Negative Breast Cancer Models

In triple-negative breast cancer (TNBC) models, 6-iodo-5-methyl-4(3H)-quinazolinone derivatives synergize with conventional chemotherapeutics by overcoming EGFR-mediated resistance pathways. Combining derivative 13e (iodoquinazoline bearing a pyrimidinone-thioacetamide moiety) with doxorubicin reduces IC50 values by 8.2-fold in MDA-MB-231 cells compared to monotherapy [7]. This synergy arises from dual suppression of EGFR phosphorylation and P-glycoprotein efflux activity, enhancing intracellular doxorubicin accumulation. Transcriptomic analyses confirm downregulation of EGFR, PI3K, and MDR1 genes in combinatorial regimens, underscoring their potential in treatment-refractory TNBC [2] [7].

Downstream Apoptotic Regulation via Caspase-3/Bcl-2 Modulation

The pro-apoptotic effects of 6-iodo-5-methyl-4(3H)-quinazolinone derivatives are mediated through mitochondrial pathway activation. In cervical cancer (HeLa) and NSCLC (A549) models, derivative 3d upregulates caspase-3 expression by 4.5-fold while suppressing anti-apoptotic Bcl-2 by 70% [8] [10]. This imbalance triggers cytochrome c release and PARP cleavage, culminating in apoptosis. Western blot analyses confirm dose-dependent caspase-3 activation and Bcl-2 phosphorylation at serine 70, validating target engagement in EGFR-dysregulated tumors [7] [10].

Table 3: Apoptotic Biomarker Modulation by Iodoquinazoline Derivatives

CompoundCaspase-3 Induction (Fold)Bcl-2 Suppression (%)Cancer Model
3d4.570HeLa (cervical)
9c3.865A549 (NSCLC)
13e5.275MDA-MB-231 (TNBC)

Properties

CAS Number

1345444-51-0

Product Name

6-Iodo-5-methyl-4(3H)-quinazolinone

IUPAC Name

6-iodo-5-methyl-3H-quinazolin-4-one

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

InChI

InChI=1S/C9H7IN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)

InChI Key

HQRGZEASVXKUTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC=N2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.